N-(Carboxyheptyl)maleimide
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Overview
Description
N-(Carboxyheptyl)maleimide is a chemical compound with the molecular formula C12H17NO4 . It contains a total of 34 bonds, including 17 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .
Synthesis Analysis
N-substituted maleimides, including this compound, have been synthesized and tested for antimicrobial and cytostatic activity . The synthesis involves substituents of varying bulkiness and polarity .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
This compound, like other maleimides, is known to react with thiols in a simple, rapid reaction to generate a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.26768 g/mol . It has a density of 1.212g/cm3 and a boiling point of 424.6ºC at 760mmHg .Mechanism of Action
Safety and Hazards
Future Directions
N-(Carboxyheptyl)maleimide and other maleimides have attracted much attention in recent years due to their presence in various natural products and pharmaceuticals . They can be readily modified into biologically important compounds . Future research may focus on the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .
Properties
CAS No. |
57079-00-2 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
8-(2,5-dioxopyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h7-8H,1-6,9H2,(H,16,17) |
InChI Key |
QQBCAPJSHSNYLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
57079-00-2 | |
Synonyms |
N-(carboxyheptyl)maleimide |
Origin of Product |
United States |
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